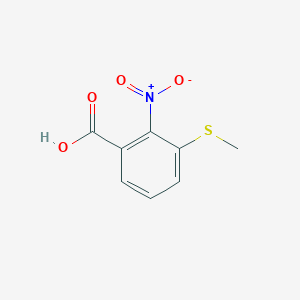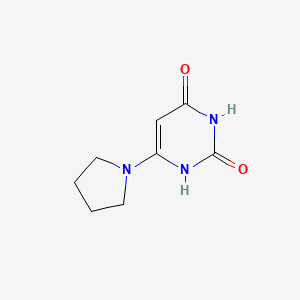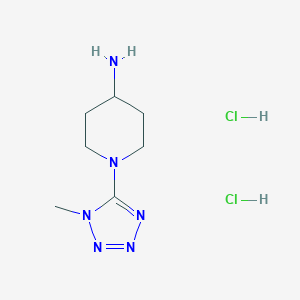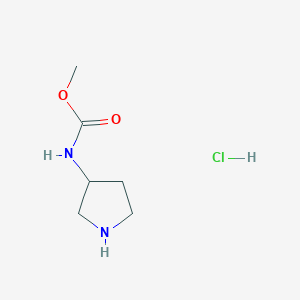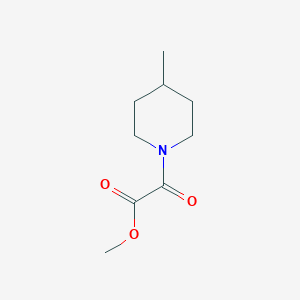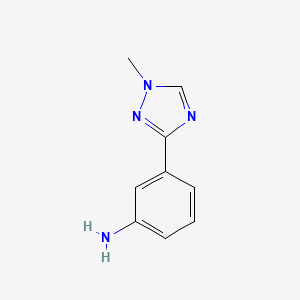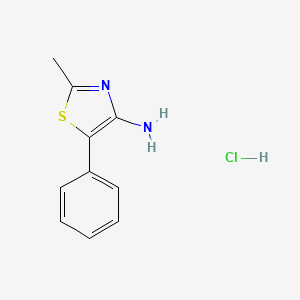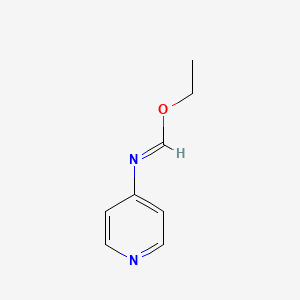
ethyl N-(pyridin-4-yl)carboximidate
概要
説明
ethyl N-(pyridin-4-yl)carboximidate is a chemical compound belonging to the class of pyridine derivatives. It is known for its unique properties and is commonly used in various fields of scientific research, including medical, environmental, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(pyridin-4-yl)carboximidate typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridines .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
ethyl N-(pyridin-4-yl)carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, Grignard reagents, and titanacyclopropanes. Reaction conditions often involve elevated temperatures and the presence of catalysts such as palladium or nickel .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
科学的研究の応用
ethyl N-(pyridin-4-yl)carboximidate is a versatile compound with numerous scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism of action of ethyl N-(pyridin-4-yl)carboximidate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is particularly relevant in the context of neurological research and drug development.
類似化合物との比較
ethyl N-(pyridin-4-yl)carboximidate can be compared with other pyridine derivatives, such as:
4-Aminopyridine: Known for its use in managing demyelinating diseases by inhibiting voltage-gated potassium channels.
N-(Pyridin-4-yl)pyridin-4-amine: Used in molecular simulations and studies of intercalated molecules.
4-(Ethylaminomethyl)pyridine: Utilized in the synthesis of sodium dithiocarbamate ligands and other derivatives.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.
特性
IUPAC Name |
ethyl N-pyridin-4-ylmethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-7-10-8-3-5-9-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAHNXHWRYCELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80778437 | |
| Record name | Ethyl pyridin-4-ylmethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16705-92-3 | |
| Record name | Ethyl pyridin-4-ylmethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80778437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


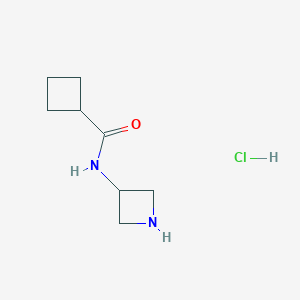
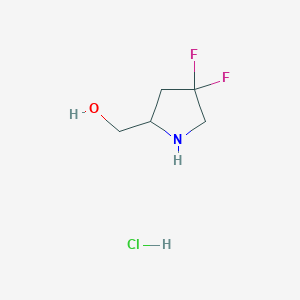
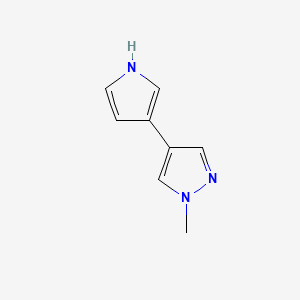
![6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride](/img/structure/B1430535.png)


![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)
